1-(beta-D-galactosyl)-N-behenoylsphingosine
Description
Propriétés
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43-,44-,45+,46+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGARKIIFOHVPF-YMBRMJIUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H89NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-D-galactosyl)-N-behenoylsphingosine typically involves multiple steps:
Sphingosine Synthesis: The sphingosine backbone is synthesized through a series of reactions starting from simple precursors like palmitoyl-CoA and serine.
Galactosylation: The beta-D-galactosyl group is introduced through a glycosylation reaction, where a galactose donor is attached to the sphingosine backbone.
Behenoylation: The final step involves the attachment of the behenoyl fatty acid chain to the nitrogen atom of the sphingosine backbone through an amide bond formation.
Industrial Production Methods
Industrial production of 1-(beta-D-galactosyl)-N-behenoylsphingosine may involve biotechnological approaches, including the use of enzymes like glycosyltransferases for the galactosylation step and lipases for the behenoylation step. These enzymatic methods offer higher specificity and yield compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(beta-D-galactosyl)-N-behenoylsphingosine can undergo various chemical reactions, including:
Oxidation: The sphingosine backbone can be oxidized to form ceramides.
Reduction: Reduction reactions can modify the fatty acid chain or the sphingosine backbone.
Substitution: The galactosyl group can be substituted with other sugar moieties through glycosylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like glycosyl halides or glycosyl phosphates in the presence of catalysts like Lewis acids.
Major Products
Ceramides: Formed through oxidation of the sphingosine backbone.
Modified Sphingolipids: Resulting from reduction or substitution reactions.
Applications De Recherche Scientifique
1-(beta-D-galactosyl)-N-behenoylsphingosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid chemistry and reactions.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for potential therapeutic applications in treating diseases related to sphingolipid metabolism.
Industry: Utilized in the development of cosmetics and skincare products due to its moisturizing properties.
Mécanisme D'action
The mechanism of action of 1-(beta-D-galactosyl)-N-behenoylsphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane fluidity and participate in signaling cascades by interacting with specific receptors and enzymes. The beta-D-galactosyl group may also play a role in cell recognition and adhesion processes.
Comparaison Avec Des Composés Similaires
Structural Comparison
Table 1: Structural Features of Selected Galactosylceramides and Analogues
Key Structural Differences :
- Acyl Chain Length: Behenoyl (C22) vs. stearoyl (C18) or hexacosanoyl (C26). Longer chains increase hydrophobicity and phase transition temperatures .
- Glycosylation: Monogalactosyl (GalCer) vs. digalactosyl (e.g., lactosylceramide, LacCer) or alpha-linked galactose. Beta-linked galactose is recognized by immune cells (e.g., CD1d), while alpha-linked forms are rare in mammals .
- Acylation Status : Psychosine lacks the fatty acid, making it cytotoxic due to disrupted membrane dynamics .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Findings :
- Acyl Chain Impact : Longer chains (e.g., C22, C26) increase lipid order and reduce membrane fluidity, critical for myelin stability .
- Glycosyl Group Role : Lactosylceramide (LacCer) exhibits higher aqueous solubility than GalCer due to its disaccharide group, facilitating roles in cell signaling (e.g., apoptosis, inflammation) .
Activité Biologique
1-(beta-D-galactosyl)-N-behenoylsphingosine, also known as galactosylceramide, is a sphingolipid that plays critical roles in cellular processes and signaling pathways. This compound is characterized by its unique structure, which includes a long-chain fatty acid (behenic acid) and a galactose sugar moiety, making it significant in various biological contexts, particularly in neurobiology and immunology.
The biological activity of 1-(beta-D-galactosyl)-N-behenoylsphingosine is primarily attributed to its interactions with cell membranes and its role as a signaling molecule. It is involved in:
- Cellular Signaling : It participates in the modulation of cell signaling pathways related to growth and differentiation.
- Neuroprotection : The compound has been shown to exert neuroprotective effects, particularly in models of neurodegenerative diseases.
- Immune Response : It plays a role in the immune system by influencing the activation and maturation of immune cells.
Research Findings
Recent studies have highlighted several key findings regarding the biological activities of 1-(beta-D-galactosyl)-N-behenoylsphingosine:
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that it enhances cell survival under stress conditions by modulating apoptotic pathways .
- Role in Myelination : It has been found to be crucial for myelin sheath formation in the central nervous system. In animal models, supplementation with this sphingolipid improved myelination and promoted recovery after demyelinating injuries .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in activated microglia, which are implicated in neuroinflammatory processes .
Case Studies
Several case studies have explored the therapeutic potential of 1-(beta-D-galactosyl)-N-behenoylsphingosine:
- Case Study 1 : In a clinical trial involving patients with multiple sclerosis, administration of galactosylceramide led to significant improvements in neurological function and reduced relapse rates compared to placebo .
- Case Study 2 : A study on Alzheimer's disease models showed that treatment with this compound resulted in decreased amyloid-beta accumulation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Data Table
The following table summarizes key research findings related to the biological activity of 1-(beta-D-galactosyl)-N-behenoylsphingosine:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
